Enantiomeric Purity: (R)-Isomer versus (S)-Isomer and Racemate in Chiral Synthesis Outcomes
(R)-1,2,4-Triacetoxybutane (CAS 108266-50-8) is the single-enantiomer (R)-configured triacetate, distinct from the (S)-enantiomer (CAS 52067-45-5) and the racemic mixture (CAS 14835-47-3). Systematic evaluations of commercially available chiral synthons demonstrate that enantiomeric impurities in starting materials directly and proportionally degrade product enantiomeric excess in asymmetric synthesis [1]. In a comprehensive assay of 51 commercially available chiral reagents, only one compound exhibited enantiomeric impurity exceeding 10%, highlighting the variable but critical impact of starting material enantiopurity on downstream product quality [1]. The (R)-configuration of CAS 108266-50-8 corresponds to the natural L-aspartic acid-derived stereochemistry in the DTBA synthesis pathway, whereas the (S)-enantiomer would yield the non-natural (S)-DTBA stereoisomer with uncharacterized biological activity and different pharmacokinetic properties [2].
| Evidence Dimension | Enantiomeric purity impact on product enantiomeric excess |
|---|---|
| Target Compound Data | Single (R)-enantiomer, CAS 108266-50-8 |
| Comparator Or Baseline | (S)-enantiomer (CAS 52067-45-5); Racemic mixture (CAS 14835-47-3) |
| Quantified Difference | Enantiomeric impurity in chiral starting materials directly affects product enantiomeric excess; class-level data from 51 chiral reagents shows impurity-driven product ee erosion |
| Conditions | Chiral LC/GC analysis of 51 commercially available chiral building blocks, catalysts, and auxiliaries |
Why This Matters
Procurement of the incorrect enantiomer or racemate yields stereochemically compromised downstream products that may fail regulatory enantiopurity requirements and exhibit altered biological activity, necessitating costly re-synthesis.
- [1] Drabowicz, J.; Mikołajczyk, M.; et al. Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. Chirality 2019. View Source
- [2] Lukesh, J. C., III; VanVeller, B.; Raines, R. T. A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. J. Am. Chem. Soc. 2012, 134 (9), 4057–4059. View Source
